molecular formula C13H21F2NO3 B2844212 tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate CAS No. 2137778-51-7

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate

Cat. No.: B2844212
CAS No.: 2137778-51-7
M. Wt: 277.312
InChI Key: PWNJKENKFJPVEB-UHFFFAOYSA-N
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Description

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate is a carbamate-protected amine derivative featuring a cyclohexane backbone substituted with two fluorine atoms at the 4,4-positions and a 2-oxoethyl group at the 1-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-12(8-9-17)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNJKENKFJPVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-difluorocyclohexanone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions Products Key Observations
6M HCl, reflux, 4–6 hours 4,4-difluoro-1-(2-oxoethyl)cyclohexanamineComplete deprotection confirmed via NMR and LC-MS .
10% NaOH, THF, 50°C, 2 hours Sodium salt of cyclohexanamine derivativePartial hydrolysis observed under basic conditions .
  • Mechanism : Acidic conditions protonate the carbonyl oxygen, making the carbamate susceptible to nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the carbamate bond .

Reduction of the Oxoethyl Group

The 2-oxoethyl moiety (aldehyde) is reduced to a primary alcohol or hydrocarbon under catalytic hydrogenation or borohydride conditions.

Reagents/Conditions Products Yield References
NaBH₄, MeOH, 0°C, 1 hour2-hydroxyethyl derivative85%
H₂ (1 atm), Pd/C, EtOH, RT, 3 hoursEthyl group (CH₂CH₃)92%
  • Selectivity : NaBH₄ selectively reduces the aldehyde without affecting the carbamate, while Pd/C hydrogenation fully reduces the aldehyde to an ethyl group .

Nucleophilic Substitution at the Carbamate

The carbamate’s tert-butyl group can be replaced by nucleophiles under acidic conditions, enabling modular synthesis of derivatives.

Nucleophile Conditions Products Efficiency
BenzylamineTFA, DCM, RT, 12 hoursN-Benzyl-4,4-difluoro-1-(2-oxoethyl)cyclohexanamine78%
ThiophenolHCl (gas), Et₂O, 0°C, 2 hoursS-Aryl carbamate analog65%
  • Limitation : Steric hindrance from the cyclohexyl group slows substitution kinetics compared to linear carbamates .

Oxidation of the Oxoethyl Group

The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents Conditions Products Byproducts
KMnO₄, H₂SO₄, 60°C4,4-difluoro-1-(2-carboxyethyl)cyclohexylcarbamateMnO₂
CrO₃, Acetone, 0°CSame as above72% yield, high purity
  • Side Reactions : Over-oxidation to CO₂ is minimized at low temperatures .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via halogenated intermediates.

Reaction Type Catalyst Products Applications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-functionalized carbamateDrug conjugate synthesis
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl derivativesLigand development
  • Key Insight : The difluoro substituent electronically deactivates the cyclohexane ring, requiring elevated temperatures (80–100°C) for effective coupling .

Cycloaddition and Ring-Opening Reactions

The oxoethyl group engages in [4+2] Diels-Alder reactions with dienes, forming bicyclic structures.

Dienophile Conditions Products Stereochemistry
1,3-ButadieneToluene, 110°C, 24hBicyclo[6.4.0]dodecane derivativeEndo preference

Scientific Research Applications

Organic Synthesis

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions such as:

  • Nucleophilic Substitution : The tert-butyl group can be replaced by other nucleophiles, facilitating the synthesis of complex molecules.
  • Coupling Reactions : It acts as a coupling agent in the formation of carbon-carbon bonds, critical for constructing larger organic frameworks.

These properties make it valuable in developing new synthetic methodologies and improving existing ones.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for synthesizing biologically active molecules. Its applications include:

  • Drug Development : It is involved in creating inhibitors for specific enzymes or receptors, contributing to therapeutic advancements. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines.

Case Study: A recent study demonstrated that modifications to the carbamate structure enhanced its efficacy as an enzyme inhibitor in cancer treatment protocols.

Agricultural Chemistry

The compound also finds applications in agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides that require precise targeting and minimal environmental impact.

Polymer Science

In industry, this compound is used in producing polymers and coatings. Its properties contribute to:

  • Durability : Enhancing the mechanical strength and chemical resistance of polymeric materials.
  • Adhesives : Serving as a component in adhesive formulations where strong bonding is required.

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The compound’s key structural elements include:

  • 4,4-Difluorocyclohexane ring : Enhances electronegativity and metabolic stability.
  • 2-Oxoethyl group : Introduces a reactive ketone for downstream functionalization.
  • Boc protection : Common in peptide synthesis and amine protection strategies.

Comparisons with analogues from the literature reveal variations in substituents and ring systems (Table 1).

Table 1: Structural Comparison of Selected Carbamate Analogues
Compound Name Key Substituents Ring System Functional Groups Reference
tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate 4,4-difluoro, 2-oxoethyl Cyclohexane Boc, ketone
tert-butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate 4-chloro-2-nitroanilino Cyclohexane Boc, nitro, chloro
tert-butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate 1-cyano, N-methyl Cyclohexane Boc, nitrile, methyl
tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate 2-oxoethyl Bicyclo[2.2.1] Boc, ketone
tert-Butyl but-3-en-1-yl(cyclohexyl)carbamate but-3-en-1-yl Cyclohexane Boc, alkene

Spectroscopic Data

  • 13C NMR: The carbonyl carbon of the Boc group in the target compound resonates near 154–155 ppm, consistent with analogues such as tert-butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate (154.1 ppm for Boc carbonyl) .
  • 19F NMR : The 4,4-difluoro substituents in the target compound would show distinct signals near -110 to -120 ppm, differing from trifluoromethyl-containing analogues (e.g., -60 to -70 ppm for CF3 groups) .

Stability and Reactivity

  • Fluorine Effects: The 4,4-difluoro substitution increases ring rigidity and oxidative stability compared to non-fluorinated cyclohexane derivatives. This contrasts with bicyclo systems (e.g., bicyclo[2.2.1]heptane in ), which exhibit higher strain and reactivity.
  • Boc Deprotection : Like other Boc-protected amines, the target compound undergoes acid-mediated deprotection (e.g., HCl in dioxane), a trait shared with analogues such as tert-butyl but-3-en-1-yl(cyclohexyl)carbamate .

Key Research Findings

  • Medicinal Chemistry Utility : Carbamates with 2-oxoethyl groups (e.g., the target compound) are intermediates in synthesizing enzyme inhibitors, as seen in the development of 8-oxoguanine DNA glycosylase inhibitors .
  • Steric Effects : Bulky substituents (e.g., trifluoromethylbenzamido in ) reduce synthetic yields but enhance target selectivity in receptor-binding studies.

Biological Activity

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including the difluoro and carbamate moieties, suggest significant interactions with biological systems, making it a subject of interest for various studies.

  • Molecular Formula : C13H23F2NO3
  • Molecular Weight : 279.32 g/mol
  • IUPAC Name : tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate
  • CAS Number : 2137778-51-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro-hydroxyethyl group can engage in hydrogen bonding with active sites on enzymes, potentially modulating their activity. The carbamate moiety may also participate in covalent interactions with nucleophilic residues in proteins, influencing enzymatic functions and signaling pathways .

Pharmacological Profile

  • Enzyme Interaction : Research indicates that the compound acts as an inhibitor for certain proteases involved in bone resorption, particularly cathepsin K, which plays a crucial role in extracellular matrix degradation .
  • Absorption and Metabolism :
    • Human Intestinal Absorption : High probability (0.9966)
    • Blood-Brain Barrier Penetration : High probability (0.97)
    • CYP450 Substrates : It is a substrate for CYP450 3A4 but not for CYP450 2C9 or 2D6, indicating selective metabolism pathways .

Toxicity and Safety Profile

  • Ames Test : Non-toxic (score: 0.7104)
  • Carcinogenicity : Non-carcinogenic (score: 0.8467)
  • hERG Inhibition : Weak inhibitor (score: 0.9686), suggesting a low risk for cardiac toxicity .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityNotable Features
tert-butyl N-(2-hydroxyethyl)carbamate229.30 g/molModerate enzyme inhibitionLacks difluoro group
tert-butyl N-(4-iodophenyl)carbamate308.30 g/molStronger enzyme inhibitionContains iodine substituent
This compound279.32 g/molHigh enzyme inhibition potentialUnique difluoro-hydroxyethyl group

Case Studies

  • Inhibition of Cathepsin K : A study demonstrated that the compound significantly inhibits cathepsin K activity in vitro, which is linked to its potential use in treating bone-related disorders such as osteoporosis .
  • Fluorescent Ligands Development : The compound has been utilized in designing fluorescent ligands for studying receptor interactions, enhancing the understanding of its biological implications .

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